molecular formula C16H19OP B3056925 1-Butanol, 4-(diphenylphosphino)- CAS No. 7526-70-7

1-Butanol, 4-(diphenylphosphino)-

Cat. No.: B3056925
CAS No.: 7526-70-7
M. Wt: 258.29 g/mol
InChI Key: CUWXSUUZRCXWHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butanol, 4-(diphenylphosphino)- is an organophosphorus compound with the chemical formula C16H17OP. It is a derivative of butanol where a diphenylphosphino group is attached to the fourth carbon atom of the butanol chain. This compound is known for its applications in organic synthesis and coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butanol, 4-(diphenylphosphino)- can be synthesized through the reaction of 4-bromobutanol with diphenylphosphine in the presence of a base such as sodium hydride. The reaction typically occurs in an inert atmosphere to prevent oxidation of the phosphine group.

Industrial Production Methods: While specific industrial production methods for 1-Butanol, 4-(diphenylphosphino)- are not widely documented, the synthesis generally follows the laboratory preparation methods with scale-up adjustments. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-Butanol, 4-(diphenylphosphino)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Coordination: The diphenylphosphino group can coordinate with transition metals to form complexes.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate can be used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are common.

    Coordination: Transition metals like palladium or nickel are used to form coordination complexes.

Major Products:

    Oxidation: Formation of 4-(diphenylphosphino)butanal or 4-(diphenylphosphino)butanone.

    Substitution: Formation of various substituted butyl phosphines.

    Coordination: Formation of metal-phosphine complexes.

Scientific Research Applications

1-Butanol, 4-(diphenylphosphino)- is utilized in several scientific research fields:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes that are catalysts in organic reactions.

    Biology: Investigated for its potential in biochemical assays and as a probe in studying enzyme mechanisms.

    Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Applied in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Butanol, 4-(diphenylphosphino)- primarily involves its ability to coordinate with metal ions. The diphenylphosphino group acts as a ligand, binding to metal centers and forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets include transition metals such as palladium, nickel, and platinum, which are commonly used in catalytic processes.

Comparison with Similar Compounds

    1,4-Bis(diphenylphosphino)butane: Another organophosphorus compound with two diphenylphosphino groups attached to a butane backbone.

    1,2-Bis(diphenylphosphino)ethane: A shorter chain analog with similar coordination properties.

    1,3-Bis(diphenylphosphino)propane: A compound with a three-carbon chain and two diphenylphosphino groups.

Uniqueness: 1-Butanol, 4-(diphenylphosphino)- is unique due to its single diphenylphosphino group attached to a butanol chain, providing distinct reactivity and coordination properties compared to its bis-phosphino analogs. Its structure allows for selective coordination and functionalization, making it valuable in specific catalytic applications.

Properties

CAS No.

7526-70-7

Molecular Formula

C16H19OP

Molecular Weight

258.29 g/mol

IUPAC Name

4-diphenylphosphanylbutan-1-ol

InChI

InChI=1S/C16H19OP/c17-13-7-8-14-18(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,17H,7-8,13-14H2

InChI Key

CUWXSUUZRCXWHQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(CCCCO)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)P(CCCCO)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.